![molecular formula C16H15NO3 B2869070 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide CAS No. 301306-98-9](/img/structure/B2869070.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide
説明
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide” is a chemical compound that belongs to the class of compounds known as aryl hydrocarbon receptor (AhR) agonists. It has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound combines sulfonamide and benzodioxane fragments in its framework .
Synthesis Analysis
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide” often involves complex chemical processes . For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .
科学的研究の応用
Antibacterial Agents
This compound has been synthesized as part of a study to create potent antibacterial agents. The derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is structurally similar, have shown significant potential as antibacterial compounds. They work by inhibiting the folate synthetase enzyme in bacteria, impeding folic acid synthesis and thus bacterial growth without killing the bacteria .
Enzyme Inhibitors
The same derivatives mentioned above have also been tested as moderate enzyme inhibitors. They have been found to inhibit lipoxygenase enzymes, which are involved in the metabolism of fatty acids in the body. This inhibition can potentially be leveraged in the treatment of various inflammatory conditions .
Alzheimer’s Disease Therapeutics
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide derivatives have been explored as potential therapeutic agents for Alzheimer’s disease. These compounds have been studied for their ability to inhibit cholinesterase enzymes, which play a significant role in the progression of Alzheimer’s disease. By inhibiting these enzymes, the compounds could potentially slow down or alter the course of the disease .
Anticancer Properties
Some derivatives of this compound have shown promise in exhibiting anticancer properties. They act by disrupting the cell cycle in the G1 phase and by acting as inhibitors of histone deacetylase (HDAC), which can cease tumor cell growth. This application is particularly promising for the development of new cancer treatments .
Protease Inhibitors
Sulfonamide compounds, which are closely related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide, are known as inhibitors of various proteases. These enzymes play crucial roles in many physiological processes, and their inhibition can be used to treat a variety of diseases, including viral infections and certain types of cancer .
Carbonic Anhydrase Inhibition
These compounds are also known to inhibit carbonic anhydrase, which is involved in many physiological disorders, including epilepsy and osteoporosis. The inhibition occurs through the coordination of the sulfonamide group with the zinc cation of the enzyme, reducing its activity and thus the symptoms of the disorders .
Antiviral Applications
The structural analogs of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide have been used in antiviral medications. Their mechanism of action includes the inhibition of enzymes necessary for viral replication, thereby providing a means to combat viral infections .
Organic Synthesis
In the field of organic chemistry, compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide can be used in organic synthesis reactions to produce complex molecules such as dendrimers. They can also serve as ligands for catalysts in asymmetric reactions, showcasing their versatility in chemical synthesis .
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-2-4-12(5-3-11)16(18)17-13-6-7-14-15(10-13)20-9-8-19-14/h2-7,10H,8-9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRRJSRKNNMCST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322136 | |
Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201714 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide | |
CAS RN |
301306-98-9 | |
Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。